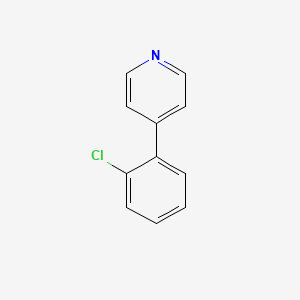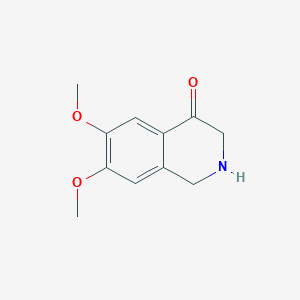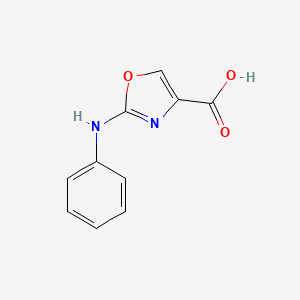
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide
Übersicht
Beschreibung
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide is a complex organic compound that features a bromine atom, an oxazole ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . The bromination of the benzamide group can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and bromine atom play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H13BrN2O3 |
|---|---|
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C17H13BrN2O3/c18-13-6-7-15(23-11-12-4-2-1-3-5-12)14(10-13)16(21)20-17-19-8-9-22-17/h1-10H,11H2,(H,19,20,21) |
InChI-Schlüssel |
JLKTXBZFZLVVTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=NC=CO3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8647477.png)
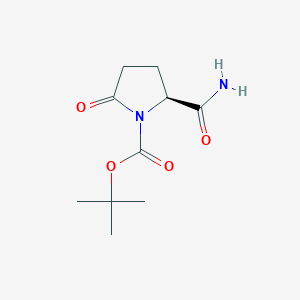
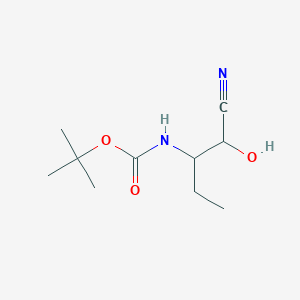
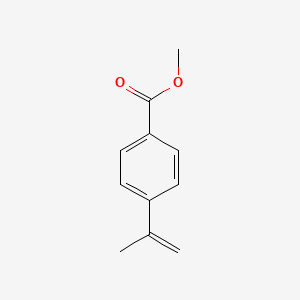



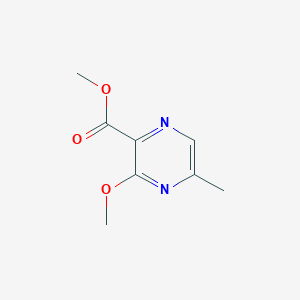
![ethyl 6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8647566.png)

